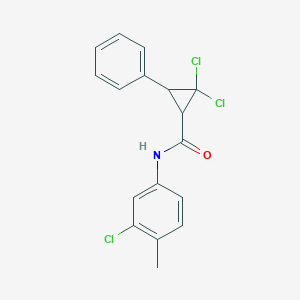![molecular formula C16H13ClN2O2S2 B298388 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one](/img/structure/B298388.png)
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one, also known as CCT007093, is a small molecule inhibitor that has been identified as a potential therapeutic agent in cancer treatment. The compound is known to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Mecanismo De Acción
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one exerts its anti-cancer effects by inhibiting the activity of protein kinases involved in DNA damage response pathways. Specifically, the compound has been shown to inhibit CHK1, CHK2, and CDC7, which play a critical role in DNA replication and repair. Inhibition of these kinases can lead to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to induce DNA damage and cell cycle arrest in cancer cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to inhibit tumor growth in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is its specificity for CHK1, CHK2, and CDC7 kinases, which are known to be involved in DNA damage response pathways. This specificity makes (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one a promising therapeutic agent for the treatment of cancer. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Direcciones Futuras
Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, as well as evaluating its efficacy in vivo. In addition, the compound should be tested in clinical trials to determine its safety and efficacy in humans. Other potential future directions include identifying novel targets for (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one and developing combination therapies that can enhance its anti-cancer effects.
Conclusion:
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a small molecule inhibitor that has shown promise as a potential therapeutic agent in cancer treatment. The compound inhibits the activity of protein kinases involved in DNA damage response pathways, leading to DNA damage accumulation, cell cycle arrest, and apoptosis in cancer cells. Despite its limitations, (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has several advantages, including its specificity for CHK1, CHK2, and CDC7 kinases. Future research on (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one should focus on improving its solubility and stability, evaluating its efficacy in vivo, and identifying novel targets for the compound.
Métodos De Síntesis
The synthesis of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one involves a series of chemical reactions that require specific reagents and conditions. The compound can be synthesized through a three-step process, starting with the reaction of 2-aminothiazole with chloroacetyl chloride to produce 2-chloroacetylthiazole. This intermediate is then reacted with 5-chlorothiophene-2-carbaldehyde to produce the key intermediate, which is further reacted with 4-ethoxyaniline to produce (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been extensively studied in preclinical models of cancer. The compound has been shown to inhibit the activity of several protein kinases, including CHK1, CHK2, and CDC7. These kinases are involved in DNA damage response pathways, which are critical for the survival of cancer cells. Inhibition of these pathways can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C16H13ClN2O2S2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)18-16-19-15(20)13(23-16)9-12-7-8-14(17)22-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9- |
Clave InChI |
SVSNYFWTXRPFQP-LCYFTJDESA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2 |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(S3)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)




![5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298327.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298330.png)
![[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298331.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298332.png)
![5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298334.png)
![5-(3,4-Dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298335.png)
![Methyl 4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298336.png)